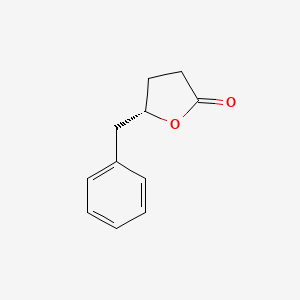![molecular formula C24H20O4 B14240618 2-Naphthalenol, 3,3'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- CAS No. 254105-88-9](/img/structure/B14240618.png)
2-Naphthalenol, 3,3'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenol, 3,3’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- is a complex organic compound characterized by its naphthalenol structure with additional methylene and propanediyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 3,3’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- typically involves multi-step organic reactions. One common method includes the reaction of naphthalenol derivatives with methylene and propanediyl reagents under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification processes to produce high-purity 2-Naphthalenol, 3,3’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenol, 3,3’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, acids, or bases depending on the type of substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes.
Applications De Recherche Scientifique
2-Naphthalenol, 3,3’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenol, 3,3’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenol: A simpler naphthalenol derivative without the methylene and propanediyl groups.
3,3’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-phenol: A similar compound with phenol groups instead of naphthalenol.
Uniqueness
2-Naphthalenol, 3,3’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its combination of naphthalenol and methylene-propanediyl groups makes it a versatile compound in various research and industrial contexts.
Propriétés
Numéro CAS |
254105-88-9 |
|---|---|
Formule moléculaire |
C24H20O4 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
3-[2-[(3-hydroxynaphthalen-2-yl)oxymethyl]prop-2-enoxy]naphthalen-2-ol |
InChI |
InChI=1S/C24H20O4/c1-16(14-27-23-12-19-8-4-2-6-17(19)10-21(23)25)15-28-24-13-20-9-5-3-7-18(20)11-22(24)26/h2-13,25-26H,1,14-15H2 |
Clé InChI |
YNYNDEJBLDOPPC-UHFFFAOYSA-N |
SMILES canonique |
C=C(COC1=CC2=CC=CC=C2C=C1O)COC3=CC4=CC=CC=C4C=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


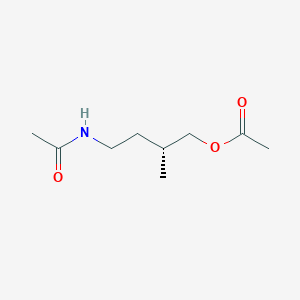
![2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole](/img/structure/B14240543.png)
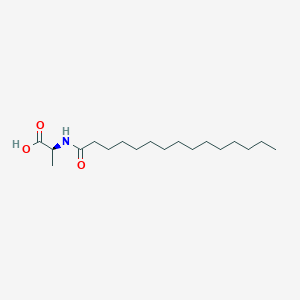
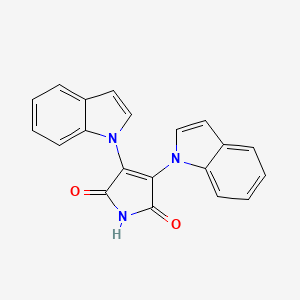
![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)
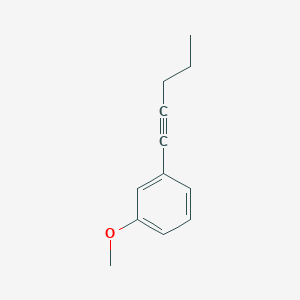

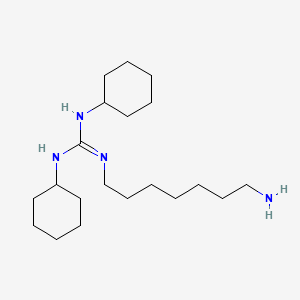
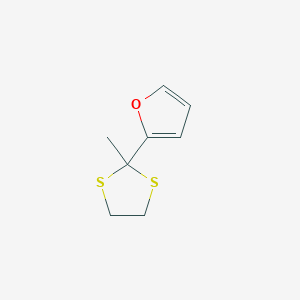
![7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B14240579.png)
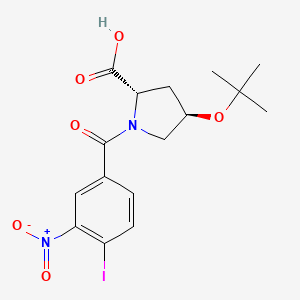
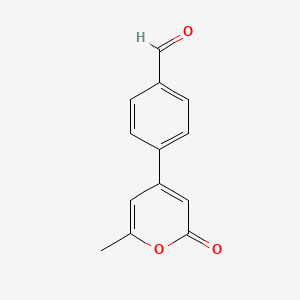
![2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14240601.png)
